molecular formula C11H18O3 B13589437 1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid

1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13589437
M. Wt: 198.26 g/mol
InChI Key: XXIJLDLINQMBBO-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 It features a cyclohexane ring substituted with a carboxylic acid group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with tetrahydrofuran-3-carboxylic acid under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalytic systems and optimized reaction parameters can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-(oxolan-3-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c12-10(13)11(5-2-1-3-6-11)9-4-7-14-8-9/h9H,1-8H2,(H,12,13)

InChI Key

XXIJLDLINQMBBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCOC2)C(=O)O

Origin of Product

United States

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